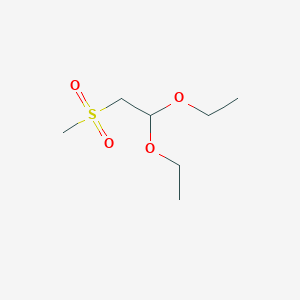

1,1-Diethoxy-2-methanesulfonylethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-2-methylsulfonylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S/c1-4-10-7(11-5-2)6-12(3,8)9/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFXWJJPGVAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CS(=O)(=O)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Diethoxy 2 Methanesulfonylethane

Primary Synthetic Routes and Reaction Conditions

The most direct and classical approach to the synthesis of 1,1-Diethoxy-2-methanesulfonylethane is through the nucleophilic substitution of a 2-halo-1,1-diethoxyethane with a methanesulfinate (B1228633) salt. The bromo-derivative, 1,1-diethoxy-2-bromoethane (also known as bromoacetaldehyde (B98955) diethyl acetal), is a readily available starting material for this purpose.

The fundamental reaction is the SN2 displacement of the bromide ion by the methanesulfinate anion:

Reaction Scheme: BrCH2CH(OC2H5)2 + CH3SO2Na → CH3SO2CH2CH(OC2H5)2 + NaBr

The synthesis of the precursor, 1,1-diethoxy-2-bromoethane, can be achieved through the bromination of acetaldehyde (B116499) followed by acetalization with ethanol (B145695). google.com One patented method involves the catalytic bromination of acetaldehyde using cupric bromide, followed by condensation with absolute ethanol. google.com

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Polar aprotic solvents solvate the cation of the sulfinate salt, leaving the anion more nucleophilic. |

| Temperature | Room temperature to 100 °C | The reaction rate is dependent on the reactivity of the alkyl halide. Elevated temperatures may be required for less reactive substrates. |

| Reaction Time | Several hours to overnight | Monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |

| Stoichiometry | Slight excess of sodium methanesulfinate | To ensure complete conversion of the alkyl halide. |

Development of Novel and Efficient Synthetic Approaches

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the formation of carbon-sulfur bonds in sulfones. mdpi.combohrium.comrsc.orgresearchgate.netacs.org While not specifically applied to this compound, these methodologies represent the cutting edge of sulfone synthesis and could potentially be adapted for its preparation.

One such approach is the catalyst- and additive-free hydrosulfonylation of alkenes with sulfinic acids. mdpi.comdoaj.org This method is environmentally benign and atom-economical. For the synthesis of the target molecule, this would require a suitable vinyl ether precursor.

Another area of development is the use of metal-catalyzed cross-coupling reactions. rsc.org These methods often offer high efficiency and functional group tolerance. The oxidation of a corresponding sulfide (B99878), 1,1-diethoxy-2-(methylthio)ethane, to the sulfone is also a viable and widely used method for sulfone synthesis. organic-chemistry.org A variety of oxidizing agents can be employed for this transformation.

| Approach | Potential Precursors | Key Advantages | Potential Challenges |

|---|---|---|---|

| Catalyst-free Hydrosulfonylation | 1,1-Diethoxyethene and Methanesulfinic acid | Environmentally friendly, atom-economical, mild reaction conditions. mdpi.comdoaj.org | Availability and stability of the vinyl ether precursor. |

| Sulfide Oxidation | 1,1-Diethoxy-2-(methylthio)ethane | Well-established and reliable method with a wide range of available oxidizing agents. organic-chemistry.org | Requires an additional synthetic step to prepare the sulfide precursor. |

| Metal-Catalyzed Cross-Coupling | Various organometallic and sulfur-containing reagents | High efficiency and broad substrate scope. rsc.org | Cost of catalysts and ligands, potential for metal contamination in the final product. |

Considerations for Scalable Synthesis

For the large-scale synthesis of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process. The primary synthetic route, involving the reaction of 1,1-diethoxy-2-bromoethane with sodium methanesulfinate, appears to be the most amenable to scaling up.

Key considerations for scalable synthesis include:

Starting Material Availability and Cost: 1,1-diethoxy-2-bromoethane is a commercially available compound, and its synthesis from readily available starting materials like acetaldehyde and ethanol has been described in patents, suggesting potential for large-scale production. google.com Sodium methanesulfinate is also an inexpensive and readily available industrial chemical.

Reaction Conditions: The use of high-boiling point solvents like DMF or DMSO, while effective, can present challenges in removal and waste disposal on a large scale. The exploration of more environmentally friendly solvents or even solvent-free conditions would be advantageous. Temperature control is crucial, as the reaction is likely exothermic.

Work-up and Purification: The work-up procedure would likely involve quenching the reaction with water and extracting the product with a suitable organic solvent. The removal of the inorganic salt byproduct (sodium bromide) is a key step. Purification by distillation under reduced pressure is a standard and scalable technique for liquid products.

Yield and Purity: Optimizing the reaction conditions to maximize the yield and purity of the final product is essential for a cost-effective process. This would involve a detailed study of parameters such as reaction time, temperature, and stoichiometry.

Safety: A thorough safety assessment of the process is necessary, considering the flammability of the solvents and the potential hazards of the reagents.

Reactivity Profiles and Mechanistic Aspects of 1,1 Diethoxy 2 Methanesulfonylethane

Reactivity of the 1,1-Diethoxy Acetal (B89532) Functionality

Acetals are generally stable compounds, particularly under neutral or basic conditions, which makes them effective protecting groups for carbonyl compounds. chemistrysteps.com Their reactivity is most pronounced in the presence of acid catalysts.

Electrophilic Activation and Subsequent Transformations

The acetal group in 1,1-diethoxy-2-methanesulfonylethane can be activated by electrophiles, most commonly a proton from an acid catalyst. libretexts.org This initial protonation of one of the ethoxy oxygens converts the ethoxy group into a good leaving group (ethanol). Departure of ethanol (B145695) is facilitated by the lone pair electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion.

This highly electrophilic intermediate is susceptible to attack by a variety of nucleophiles. For instance, in the presence of an external nucleophile, a substitution reaction can occur. The stereochemical outcome of such reactions can be influenced by neighboring groups. In analogous systems, such as acyclic β-alkoxy acetals, the β-alkoxy group can electrostatically stabilize the oxocarbenium ion intermediate, leading to high diastereoselectivity in nucleophilic substitution reactions. nih.gov While the methanesulfonyl group is not an alkoxy group, its electron-withdrawing nature and steric bulk would likely influence the conformation of the oxocarbenium ion intermediate and thus the facial selectivity of nucleophilic attack.

Reactions Involving Acetal Hydrolysis and Carbonyl Regeneration

The most common reaction of acetals is hydrolysis back to the parent carbonyl compound, in this case, methanesulfonylacetaldehyde, and two equivalents of ethanol. organicchemistrytutor.com This reaction is typically carried out in the presence of aqueous acid. masterorganicchemistry.com The mechanism is the reverse of acetal formation and proceeds through the aforementioned oxocarbenium ion intermediate. chemistrysteps.com

The presence of a large excess of water drives the equilibrium towards the hydrolysis products. organicchemistrytutor.com The general mechanism for acid-catalyzed acetal hydrolysis involves several key steps:

Protonation of one of the acetal oxygens.

Elimination of a molecule of ethanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to form a hemiacetal. libretexts.org

Protonation of the remaining ethoxy group.

Elimination of a second molecule of ethanol to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product.

The electron-withdrawing methanesulfonyl group is expected to have a significant electronic effect on this process. It would likely destabilize the adjacent oxocarbenium ion intermediate, potentially slowing down the rate of hydrolysis compared to acetals with electron-donating or neutral substituents.

Role of the Methanesulfonylethane Group in Chemical Transformations

The methanesulfonyl group is a powerful electron-withdrawing group, which significantly influences the acidity of the adjacent methylene (B1212753) protons and provides a site for various nucleophilic and elimination reactions.

Carbanion Formation and Alpha-Alkylation Reactions at the Methanesulfonylethane Moiety

The protons on the carbon atom situated between the acetal and the sulfonyl group (the α-carbon of the sulfone) are significantly acidic due to the strong electron-withdrawing inductive and resonance effects of the sulfonyl group. Treatment with a suitable base can readily deprotonate this position to form a stabilized carbanion. The stability of α-sulfonyl carbanions is well-documented and makes them useful nucleophiles in organic synthesis. researchgate.net

This carbanion can then react with a variety of electrophiles, such as alkyl halides or epoxides, in α-alkylation reactions to form new carbon-carbon bonds. researchgate.net The general scheme for this process is as follows:

Deprotonation of the α-carbon with a strong base (e.g., n-butyllithium, LDA) to form the carbanion.

Nucleophilic attack of the carbanion on an electrophile (e.g., an alkyl halide).

| Base | Electrophile (E+) | Product Structure | Typical Reaction Conditions |

|---|---|---|---|

| n-BuLi | CH₃I | 1,1-Diethoxy-2-methanesulfonylpropane | THF, -78 °C |

| LDA | CH₂=CHCH₂Br | 1,1-Diethoxy-2-methanesulfonyl-4-pentene | THF, -78 °C to rt |

| NaH | PhCH₂Br | 1,1-Diethoxy-2-methanesulfonyl-3-phenylpropane | DMF, rt |

Potential for Conjugate Additions and Eliminations

The stabilized carbanion derived from this compound can also act as a nucleophile in Michael or conjugate addition reactions. masterorganicchemistry.com It can add to α,β-unsaturated carbonyl compounds, nitriles, or other Michael acceptors. masterorganicchemistry.combeilstein-journals.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. The general mechanism involves the 1,4-addition of the sulfonyl carbanion to the unsaturated system to form a resonance-stabilized enolate, which is then protonated upon workup. masterorganicchemistry.com

Furthermore, the presence of the sulfonyl group and the adjacent acetal functionality sets the stage for potential elimination reactions. If the acetal were to be hydrolyzed to the corresponding aldehyde, the resulting β-hydroxy sulfone could undergo elimination under certain conditions. mdpi.com More directly, β-alkoxy sulfones are known to undergo elimination reactions. Under basic conditions, elimination of an ethoxy group and the sulfonyl group could potentially occur, although this would depend on the specific reaction conditions and the relative stability of the potential products. The methanesulfonyl group is an excellent leaving group, and β-elimination reactions of sulfones are a common synthetic strategy for the formation of alkenes. acs.org

Intramolecular Cyclizations and Rearrangements Initiated by this compound

The bifunctional nature of this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic structures. For instance, if the molecule were to contain a suitable electrophilic site at another position, the α-sulfonyl carbanion could participate in an intramolecular cyclization.

A potential intramolecular reaction pathway could involve the hydrolysis of the acetal to the corresponding aldehyde, followed by an intramolecular aldol-type reaction if a second acidic proton is available elsewhere in the molecule.

Another possibility involves the activation of the acetal, followed by intramolecular attack. For example, in a related system, N-(4,4-diethoxybutyl)sulfonamides undergo an intramolecular cyclization/Mannich-type reaction cascade to form 2-substituted pyrrolidines. researchgate.net This suggests that under appropriate Lewis or Brønsted acid catalysis, the oxocarbenium ion formed from the acetal could be trapped by a nucleophilic portion of the molecule, or a nucleophile could be delivered intramolecularly.

Applications of 1,1 Diethoxy 2 Methanesulfonylethane in Complex Molecular Construction

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of significant interest in medicinal chemistry due to their diverse biological activities. openmedicinalchemistryjournal.com The synthesis of these complex structures often relies on versatile building blocks that can introduce specific functionalities.

General Strategies for Nitrogen- and Sulfur-Containing Heterocyclic Systems

The synthesis of heterocyclic systems containing both nitrogen and sulfur is a cornerstone of drug discovery, as these motifs are present in numerous FDA-approved drugs. openmedicinalchemistryjournal.com Research in this area is extensive, with various strategies developed to construct these valuable molecular frameworks. Despite the importance of these systems, specific strategies employing 1,1-Diethoxy-2-methanesulfonylethane as a precursor or building block for the general synthesis of nitrogen- and sulfur-containing heterocycles are not described in the available literature.

Precursor for Advanced Organic Intermediates

The transformation of simple molecules into more complex and functionalized intermediates is a fundamental aspect of organic synthesis. Acetal-containing compounds are often used as protected carbonyl groups or as precursors to other functionalities.

Derivatization to 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane and Related Analogs

The conversion of this compound to 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane would involve a transacetalization reaction (an exchange of ethoxy groups for methoxy groups). While methods for the synthesis of various dimethoxyethane derivatives are known, google.comresearchgate.netresearchgate.net a specific protocol for the derivatization of this compound to 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane or its analogs could not be located in the reviewed literature.

Contributions to Chiral Synthesis and Stereoselective Transformations

Chiral synthesis, the preparation of enantiomerically pure compounds, is critical in the development of pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The use of chiral building blocks and auxiliaries is a common strategy in stereoselective transformations. A thorough literature search found no documented contributions of this compound to chiral synthesis or stereoselective transformations. nih.gov

Role in the Assembly of Polyfunctional Scaffolds for Active Pharmaceutical Ingredients and Natural Products

The assembly of complex, polyfunctional scaffolds is a key challenge in the total synthesis of natural products and the development of novel active pharmaceutical ingredients (APIs). Versatile reagents that can introduce multiple functional groups or facilitate complex ring formations are highly valued. Currently, there is no available research that describes the role or application of this compound in the assembly of such polyfunctional scaffolds for APIs or natural products.

Derivatization and Structural Modification Strategies for 1,1 Diethoxy 2 Methanesulfonylethane

Modifications at the Acetal (B89532) Center

The acetal group in 1,1-Diethoxy-2-methanesulfonylethane is a prime target for modification. Acetals are generally stable to bases and nucleophiles but are susceptible to hydrolysis under acidic conditions. nih.govnih.govpressbooks.pub This reactivity can be exploited to introduce a variety of substituents.

One common strategy is transacetalization , where the ethoxy groups are exchanged with other alkoxy groups by reacting the parent compound with a different alcohol in the presence of an acid catalyst. researchgate.netthieme-connect.dejst.go.jp This allows for the synthesis of a diverse library of analogues with varying steric and electronic properties at the acetal center. For instance, replacing the ethoxy groups with larger or more functionalized alcohols can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

Another approach involves the complete hydrolysis of the acetal to the corresponding aldehyde. acs.org This aldehyde can then serve as a versatile intermediate for a wide range of chemical transformations, including but not limited to:

Reductive amination: To introduce various amine functionalities.

Wittig reaction: To form carbon-carbon double bonds.

Grignard and organolithium reactions: To introduce a wide array of alkyl, aryl, or other organic moieties.

These potential modifications at the acetal center are summarized in the table below.

| Modification Strategy | Reagents and Conditions | Resulting Functional Group | Potential for Further Derivatization |

| Transacetalization | Various alcohols (R-OH), Acid catalyst | Dialkoxy acetal (-OR)2 | Introduction of diverse R groups |

| Hydrolysis | Aqueous acid | Aldehyde (-CHO) | High |

| Reductive Amination (from aldehyde) | Amine (R2NH), Reducing agent | Amine (-CH2NR2) | Further N-alkylation or acylation |

| Wittig Reaction (from aldehyde) | Phosphonium ylide | Alkene (-CH=CHR) | Epoxidation, dihydroxylation, etc. |

| Grignard Reaction (from aldehyde) | Grignard reagent (RMgX) | Secondary alcohol (-CH(OH)R) | Oxidation, esterification, etc. |

Functionalization of the Methanesulfonylethane Chain

The methanesulfonylethane chain offers additional opportunities for structural modification. The sulfonyl group is a strong electron-withdrawing group, which can activate the adjacent methylene (B1212753) and methyl groups for certain reactions. iomcworld.com

The acidity of the α-protons to the sulfonyl group can be exploited for alkylation reactions . researchgate.net By using a strong base, a carbanion can be generated at the carbon adjacent to the sulfonyl group, which can then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents. This allows for the elongation or branching of the carbon chain.

Furthermore, the methyl group of the methanesulfonyl moiety can also be a target for functionalization. While less acidic than the α-methylene protons, it can potentially be functionalized through radical reactions or by conversion to a more reactive species. For example, conversion of the methyl group to a bromomethyl group would create an electrophilic site for nucleophilic substitution.

The sulfonyl group itself is generally robust, but modifications can be envisioned. For instance, reduction of the sulfone to a sulfide (B99878) would significantly alter the electronics and geometry of this part of the molecule.

The following table outlines potential functionalization strategies for the methanesulfonylethane chain.

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Structure |

| α-Methylene | Alkylation | Strong base, Alkyl halide (R-X) | R-CH(SO2CH3)-CH(OEt)2 |

| Methyl Group | Halogenation | Radical initiator, Halogen source | BrCH2SO2-CH2-CH(OEt)2 |

| Sulfonyl Group | Reduction | Strong reducing agent | CH3S-CH2-CH(OEt)2 |

Development of Analogues for Structure-Activity Relationship Studies

The systematic derivatization of this compound at both the acetal center and the methanesulfonylethane chain is a powerful approach for conducting structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental in medicinal chemistry for identifying the key structural features required for a compound's biological activity and for optimizing lead compounds into potent and selective drug candidates. researchgate.net

A hypothetical SAR study could involve the synthesis and biological evaluation of the analogues listed in the table below.

| Analogue | Modification Site | Specific Modification | Property Being Probed |

| 1 | Acetal Center | Replacement of ethoxy with isopropoxy groups | Steric bulk at the acetal |

| 2 | Acetal Center | Hydrolysis to aldehyde and conversion to a morpholino-ethyl group | Introduction of a basic nitrogen and altered polarity |

| 3 | Methanesulfonylethane Chain | Alkylation of the α-methylene with a benzyl (B1604629) group | Introduction of an aromatic ring and increased lipophilicity |

| 4 | Methanesulfonylethane Chain | Replacement of the methylsulfone with a phenylsulfone | Electronic and steric effects of the sulfone substituent |

Through the iterative process of designing, synthesizing, and testing such analogues, a comprehensive understanding of the SAR for this chemical scaffold can be developed, guiding the design of more potent and specific molecules.

Computational Chemistry and Theoretical Studies of 1,1 Diethoxy 2 Methanesulfonylethane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no available studies that have performed quantum chemical calculations to determine the electronic structure of 1,1-Diethoxy-2-methanesulfonylethane. Consequently, data regarding its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electron density distribution, and electrostatic potential maps are not available. Such calculations would be instrumental in predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation through Computational Methods

The elucidation of reaction mechanisms involving this compound via computational methods has not been documented in scientific literature. Theoretical investigations are crucial for identifying transition states, intermediates, and activation energies associated with its chemical transformations. Without these computational studies, a detailed, step-by-step understanding of its reaction pathways remains speculative.

Conformational Landscape and Molecular Dynamics Simulations

Information regarding the conformational landscape and the results of molecular dynamics simulations for this compound are absent from the public record. Conformational analysis would reveal the various spatial arrangements of the molecule and their relative stabilities. Molecular dynamics simulations could provide insights into the dynamic behavior of this compound over time, which is essential for understanding its interactions and properties in different environments.

Future Research Directions for 1,1 Diethoxy 2 Methanesulfonylethane

Integration into Automated and High-Throughput Synthesis Platforms

The structural simplicity of 1,1-Diethoxy-2-methanesulfonylethane makes it an ideal candidate for integration into automated and high-throughput synthesis platforms. Such technologies are revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds.

Future research in this area should focus on developing robust and reliable automated synthesis protocols for this compound and its derivatives. This would involve the optimization of reaction conditions for flow chemistry systems, which can offer significant advantages in terms of reaction control, safety, and scalability. The use of robotic systems for reagent handling and reaction workup would further accelerate the synthetic process, allowing for the efficient generation of a diverse range of analogues for biological or materials science screening.

Key Research Objectives:

Development of a continuous flow synthesis process for this compound.

Integration of the synthesis protocol with automated purification and analysis techniques.

Utilization of high-throughput screening methods to evaluate the properties of newly synthesized derivatives.

| Parameter | Conventional Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | Readily scalable |

| Reproducibility | Operator-dependent | High |

| Safety | Manual handling of reagents | Minimized operator exposure |

Exploration of Novel Catalytic Transformations

The presence of both an acetal (B89532) and a sulfone group in this compound provides multiple handles for novel catalytic transformations. Future research should explore the development of new catalytic methods that selectively target one or both of these functional groups.

For the acetal moiety, research could focus on developing new catalysts for its hydrolysis, transacetalization, or use as a directing group in C-H activation reactions. The sulfone group, on the other hand, is known to be a versatile functional group in organic synthesis. Novel catalytic methods for the functionalization of the carbon atom alpha to the sulfone, or for the use of the sulfone as a leaving group in cross-coupling reactions, would be of significant interest.

Potential Catalytic Transformations:

Asymmetric Catalysis: Development of chiral catalysts for enantioselective reactions involving either the acetal or sulfone group.

Photoredox Catalysis: Exploration of light-mediated transformations to access novel reactivity patterns.

Dual Catalysis: Utilization of two different catalysts to promote sequential or cooperative reactions at both functional groups.

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic protocols.

This could involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that minimize waste generation. For example, the use of solid acid catalysts for the acetalization step or the development of a one-pot synthesis from simple precursors would represent significant advances in sustainability.

Green Chemistry Approaches:

| Principle | Application to Synthesis of this compound |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring the synthesis of the compound or its precursors from biomass-derived sources. |

| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media. |

Discovery of Undiscovered Reactivity Modes

The unique electronic and steric environment created by the proximity of the acetal and sulfone functionalities in this compound may give rise to as-yet-undiscovered reactivity modes. Future research should aim to explore and understand these novel transformations.

For instance, the interaction between the lone pairs of the acetal oxygens and the electron-withdrawing sulfone group could lead to unusual conformational preferences or enhanced reactivity at adjacent positions. Computational studies could be employed to predict novel reaction pathways, which could then be investigated experimentally. The exploration of reactions under unconventional conditions, such as high pressure or microwave irradiation, may also reveal new and unexpected chemical behavior.

Areas for Exploration:

Intramolecular Reactions: Investigation of the potential for cyclization or rearrangement reactions involving both the acetal and sulfone groups.

Frustrated Lewis Pair Chemistry: Exploring the possibility of activating small molecules through the cooperative action of the Lewis basic acetal and the Lewis acidic sulfone.

Mechanochemical Synthesis: Utilizing mechanical force to induce novel solid-state reactivity.

Q & A

Q. What are the common synthetic routes for preparing 1,1-Diethoxy-2-methanesulfonylethane, and what methodological considerations are critical for optimizing yield and purity?

this compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting methanesulfonyl chloride with ethoxy-substituted ethanol derivatives under controlled conditions. Key considerations include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates .

- Temperature control : Maintain low temperatures (0–5°C) during methanesulfonyl chloride addition to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as confirmed by analytical techniques like HPLC .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound in research settings?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the ethoxy and methanesulfonyl groups via characteristic chemical shifts (e.g., δ 1.2–1.4 ppm for ethoxy methyl protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 228.1) .

- Chromatography : HPLC or GC-MS monitors purity, with retention times compared to standards .

Q. What are the recommended safety protocols and handling precautions for this compound to mitigate risks in laboratory environments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound as a key intermediate in organic synthesis?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in ethoxy groups to track bond-breaking steps .

- Computational modeling : Density Functional Theory (DFT) calculates transition states and activation energies for sulfonate formation .

- In-situ monitoring : ReactIR spectroscopy tracks intermediate species during reactions .

Q. What strategies should be employed to resolve contradictions in experimental data when utilizing this compound in multi-step synthetic pathways?

- Reproducibility checks : Replicate reactions under identical conditions (temperature, solvent, catalyst) to isolate variables .

- Cross-validation : Compare results from orthogonal techniques (e.g., NMR vs. X-ray crystallography) .

- Error analysis : Quantify uncertainties in yield calculations and spectroscopic data interpretation .

Q. In what ways can this compound be integrated into the synthesis of biologically active compounds, and what are the methodological challenges in assessing its bioactivity?

- Functionalization : Couple the sulfonyl group with amines or thiols to create sulfonamide derivatives for drug candidates .

- Bioactivity assays : Conduct in vitro cytotoxicity screening (e.g., MTT assay) to evaluate therapeutic potential .

- Challenges : Address poor aqueous solubility via formulation with co-solvents (e.g., DMSO-water mixtures) and validate metabolic stability using microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.